8-Oxabicyclo[3.2.1]oct-6-en-3-one
Overview
Description
8-Oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic organic compound characterized by its rigid and conformationally defined structure. This compound serves as a versatile template in organic synthesis due to its unique structural features, making it an appealing starting material for the development of various biologically relevant natural compounds .
Mechanism of Action
Target of Action
It is known that this compound is used as a starting material for the development of non-iterative approaches to polyoxygenated fragments found in a large variety of biologically relevant natural compounds .
Mode of Action
The mode of action of 8-Oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with various electrophiles . Under kinetically controlled conditions, it adds to electrophiles with high stereo- and regioselectivity, giving the corresponding 8-oxabicyclo[3.2.1]octan-2-ones .
Biochemical Pathways
It is known that this compound is involved in [4+3] cycloaddition reactions , which are key steps in many synthetic strategies for complex natural products.
Result of Action
It is known that this compound is used as a starting material for the synthesis of various biologically relevant compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Oxabicyclo[3.2.1]oct-6-en-3-one can be synthesized through several methods. One common approach involves the [4+3] cycloaddition of an oxyallyl intermediate generated from 1,3-dichloro-3-methylbutan-2-one with lithium perchlorate, diethyl ether, and triethylamine . Another method includes the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis typically involves scalable organic reactions that can be adapted for larger-scale production. The use of common reagents and mild conditions facilitates its synthesis on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 8-Oxabicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reactions .
Common Reagents and Conditions:
Oxidation: Tempo oxoammonium tetrafluoroborate and zinc bromide.
Substitution: Reagents such as PhSeCl for regio- and stereoselective addition.
Major Products: The reactions involving this compound often lead to the formation of polyoxygenated fragments and spirocyclic dihydrofurans .
Scientific Research Applications
8-Oxabicyclo[3.2.1]oct-6-en-3-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
8-Oxabicyclo[3.2.1]oct-6-en-3-one can be compared with other bicyclic compounds such as:
8-Oxabicyclo[3.2.1]octane: A similar compound with a saturated ring system.
11-Oxatricyclo[5.3.1.0]-undecane: Another bicyclic compound with a different ring structure.
6-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with distinct chemical properties.
The uniqueness of this compound lies in its rigid structure and the versatility it offers in synthetic organic chemistry, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]oct-6-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-5-3-6-1-2-7(4-5)9-6/h1-2,6-7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXYBPVHUSVRLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(O2)CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339659 | |
Record name | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40458-77-3 | |
Record name | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-oxabicyclo[3.2.1]oct-6-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic route to 8-Oxabicyclo[3.2.1]oct-6-en-3-one derivatives?
A1: The most common synthetic route is the [4+3] cycloaddition reaction between a 2-oxyallyl cation and a furan derivative. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This reaction offers good control over regio- and stereochemistry, allowing for the preparation of diversely substituted 8-oxabicyclo[3.2.1]oct-6-en-3-ones. []
Q2: What are the advantages of using 2,2,2-trifluoroethanol as a solvent in these cycloadditions?
A2: 2,2,2-Trifluoroethanol facilitates the formation of the reactive oxyallyl cation intermediate. [, , ] It also allows for milder reaction conditions compared to other solvents. []
Q3: How can enantiomerically enriched this compound derivatives be synthesized?
A4: Enantiopure derivatives can be synthesized by employing chiral auxiliaries, such as p-tolylsulfinyl groups, in the furan diene. [, ] This approach allows for excellent diastereoselectivity, leading to enantiopure products after auxiliary removal. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula is C7H8O2, and the molecular weight is 124.14 g/mol.
Q5: What types of transformations can be achieved on the this compound scaffold?
A5: This scaffold allows for a variety of functionalizations, including:
- Reduction of the ketone: Reduction can be controlled to yield either the endo or exo alcohol, with the use of samarium diiodide enabling high stereoselectivity for the equatorial alcohol. []
- Grignard and aryllithium additions: Addition of these reagents to the ketone provides tertiary alcohols. [, , ]
- Alkene functionalization: The alkene can undergo reactions like epoxidation, [] dihydroxylation, [] and ozonolysis. [, ]
Q6: What are some potential applications of this compound derivatives?
A6: These compounds show promise in several areas:
- Building blocks for natural product synthesis: The rigid structure and diverse functionalization possibilities make them valuable intermediates in complex molecule synthesis. Examples include the C1–C16 segment of lasonolide A, [] the C1-C16 segment of the bryostatins, [] and segments of rifamycin-S [] and altohyrtin A. []
- Plant growth regulators: Some derivatives demonstrate plant growth regulatory activity, stimulating or inhibiting root growth in certain plant species. [, , , ]
- Herbicide development: Several derivatives exhibit promising herbicidal activity, inhibiting root and aerial part growth in various weed species. [, , ]
- Antimalarial agents: Stable ozonides derived from 8-Oxabicyclo[3.2.1]oct-6-en-3-ones have shown activity against Plasmodium falciparum, the parasite responsible for malaria. []
Q7: How does the presence of substituents on the this compound core affect its reactivity?
A7:
- Electron-withdrawing substituents on the furan ring can decrease conversion in [4+3] cycloadditions, although high stereoselectivity can be maintained. []
- Electron-donating substituents on the furan ring can enhance conversion in these cycloadditions. []
- Substituents at C-2 and C-4 can influence the diastereoselectivity of reactions like Grignard additions and reductions. [, , ]
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